3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-5,9,14H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNLZAOTUQAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92315-63-4 | |
| Record name | 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Procedure for forming self-assembled monolayers (SAMs) using 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
Here is a comprehensive Application Note and Protocol for the formation of self-assembled monolayers (SAMs) using 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid.
Introduction & Mechanistic Insight
Self-assembled monolayers (SAMs) are the bedrock of modern surface functionalization, enabling the precise tailoring of interfacial properties for biosensors, molecular electronics, and corrosion inhibition. This guide focuses on 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid (MMSPA) , a specialized aromatic thiol derivative.
The Molecule: Structure-Function Relationship
Unlike standard long-chain alkanethiols (e.g., 11-MUA) where the functional group is distant from the surface, MMSPA possesses a unique architecture:
-
Thiol Anchor (-SH) at C2: The sulfur atom is attached to the
-carbon relative to the carboxylic acid. This places the carboxyl group in close proximity to the gold surface. -
Aromatic Tail (4-Methoxyphenyl): The phenyl ring at the C3 position introduces
- stacking interactions, which can stabilize the monolayer but also impose steric constraints. -
Chirality: The C2 position is a chiral center. While often supplied as a racemate, the enantiomeric form can influence packing density and is critical for chiral recognition applications.
Key Application Areas:
-
Electrochemical Sensing: The methoxyphenyl group provides a distinct electron-rich interface.
-
Chiral Surfaces: Enantiopure forms can be used to create chiral pockets for drug separation.
-
Surface Passivation: The bulky aromatic group creates a dense, hydrophobic barrier that resists non-specific adsorption.
Experimental Workflow
The formation of a high-quality SAM requires a pristine substrate and strict control over kinetics. The following workflow ensures reproducibility and minimizes defects (pinholes, multilayers).
Diagram 1: SAM Formation Workflow
Materials & Reagents
| Component | Grade/Specification | Purpose |
| Ligand | 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid | SAM precursor. Store at -20°C under Argon. |
| Substrate | Polycrystalline Gold (Au) or Au(111) on Mica | Surface for assembly. |
| Solvent A | Absolute Ethanol (200 proof, HPLC grade) | Primary solvent for thiol dissolution. |
| Solvent B | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Co-solvent if solubility is limited (optional). |
| Cleaning | H₂SO₄ (0.5 M) | Electrochemical cleaning electrolyte.[1] |
| Redox Probe | Potassium Ferricyanide K₃[Fe(CN)₆] (1-5 mM) | For checking surface blocking (CV/EIS). |
Detailed Protocol
Phase 1: Substrate Pre-treatment (Critical)
The success of SAM formation is 90% dependent on the cleanliness of the gold surface. Standard solvent washing is insufficient.
-
Solvent Clean: Sonicate gold substrates in Acetone (5 min), then Ethanol (5 min), then Isopropanol (5 min). Dry with N₂ gas.
-
Electrochemical Cleaning (The "Gold Standard"):
-
Immerse the gold electrode in 0.5 M H₂SO₄ .
-
Perform Cyclic Voltammetry (CV) scanning from -0.2 V to +1.6 V (vs. Ag/AgCl) at 100 mV/s.
-
Repeat until the CV trace is stable (typically 10-20 cycles).
-
Validation: You should see a distinct gold oxide reduction peak at ~0.9 V. This confirms the exposure of fresh gold atoms.
-
Rinse copiously with Milli-Q water and immediately proceed to incubation. Do not let the surface dry for long periods.
-
Phase 2: Monolayer Assembly
Due to the aromatic nature of MMSPA,
-
Solution Preparation:
-
Prepare a 1.0 mM solution of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid in Absolute Ethanol.
-
Note: If the molecule is difficult to dissolve, predissolve in a minimal volume of DMSO or THF, then dilute with Ethanol.
-
Degassing: Purge the solution with Nitrogen or Argon for 10 minutes to prevent oxidation of the thiol to disulfides (which have slower adsorption kinetics).
-
-
Incubation:
-
Immerse the freshly cleaned gold substrate into the thiol solution.
-
Time: Incubate for 18–24 hours at room temperature (20–25°C) in a sealed, dark container.
-
Mechanism:[2][3] The initial adsorption (fast step) happens in minutes, but the reorganization of the aromatic rings and expulsion of solvent (slow step) requires hours.
-
-
Rinsing (The Anti-Multilayer Step):
-
Remove the substrate and rinse thoroughly with a stream of Ethanol for 30 seconds.
-
Why? Aromatic thiols are prone to forming physisorbed multilayers via
-stacking on top of the chemisorbed layer. Vigorous rinsing removes these weakly bound molecules. -
Final rinse with Milli-Q water (if proceeding to aqueous experiments) or dry with N₂.
-
Phase 3: Characterization & Validation
To confirm the formation of a dense monolayer, use Cyclic Voltammetry (CV) with a redox probe.
-
Setup: 3-electrode cell (Working: SAM-Au, Ref: Ag/AgCl, Counter: Pt wire).
-
Electrolyte: 5 mM K₃[Fe(CN)₆] in 0.1 M KCl or PBS.
-
Measurement: Scan from -0.2 V to +0.6 V.
-
Interpretation:
-
Bare Gold: Large reversible redox peaks.
-
Good SAM: Almost complete suppression of current (sigmoidal shape disappears, current drops by >95%).
-
Note: Due to the short chain length and bulky phenyl group, MMSPA SAMs may not be as insulating as C16-alkanethiols. A slight leakage current is expected but should be significantly lower than bare gold.
-
Structural Visualization
Understanding the surface orientation is vital. The diagram below illustrates the steric crowding and the position of the functional groups.
Diagram 2: Surface Architecture of MMSPA SAM
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Leakage Current | Pinholes or poor packing due to steric bulk. | Increase incubation time to 48h; Use a "backfilling" step with a short linear thiol (e.g., 2-mercaptoethanol) to fill voids. |
| Multilayer Formation | Physisorption of aromatic rings. | Sonicate briefly (5s) in ethanol during the rinsing step. |
| Low Reactivity of COOH | Steric hindrance by the surface or phenyl ring. | The COOH is at the |
| Oxidation | Thiol oxidized to disulfide before assembly. | Always use fresh solution and degas solvents. Add a trace of TCEP if using older stock. |
References
-
Zimmer & Peacock. "Forming a SAM on a gold electrode - A short procedure." Zimmer & Peacock Technology Notes. Link
-
Lee, T. R., et al. "Thiol-based Self-assembled Monolayers: Formation and Organization." University of Houston / Dr. Lee Group. Link
-
Sigma-Aldrich (MilliporeSigma). "Preparing Self-Assembled Monolayers (SAMs)." Technical Protocols. Link
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170.
-
Park, J. Y., et al. (2022). "Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors." ACS Omega.[4] Link
Sources
Troubleshooting & Optimization
Optimizing reaction yields for 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize your reaction yields, and ensure the highest purity of your target compound.
I. Synthesis Overview: The Thia-Michael Addition
The synthesis of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid is most commonly achieved via a conjugate addition, specifically a thia-Michael reaction. This involves the addition of a sulfur nucleophile across the activated carbon-carbon double bond of 4-methoxycinnamic acid.
The general transformation is as follows:
-
Michael Acceptor: 4-Methoxycinnamic acid
-
Nucleophile: A thiol source (e.g., sodium hydrosulfide, thiourea followed by hydrolysis, or a protected thiol)
-
Product: 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. The following sections are structured to address the most common challenges encountered in the laboratory.
II. Experimental Workflow and Logic
A successful synthesis relies on a logical progression from setup to analysis. The following workflow diagram outlines the critical stages. Each step presents potential pitfalls that are addressed in the subsequent troubleshooting sections.
Caption: High-level experimental workflow for the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for initiating the thia-Michael addition?
A1: The generation of a potent sulfur nucleophile (a thiolate anion) is paramount. In base-catalyzed reactions, the pKa of the thiol and the strength of the base are intrinsically linked. The base must be strong enough to deprotonate the thiol to a significant extent, creating the thiolate, without promoting unwanted side reactions like polymerization or deprotonation of other less acidic protons.[1][2] For systems with a chain transfer-limiting step, the rate is dependent on the pKa of the thiol and the ease of its deprotonation.[1]
Q2: Which type of catalyst is better: base or nucleophilic?
A2: Both have their merits.
-
Base Catalysis (e.g., DBU, NaOEt, K₂CO₃): This is the most common approach. The base generates the thiolate anion, which then acts as the nucleophile.[2] This method is effective but can be complicated by base-sensitive functional groups on your substrate.
-
Nucleophilic Catalysis (e.g., Triphenylphosphine): The nucleophilic catalyst (e.g., a phosphine) first adds to the Michael acceptor, creating a zwitterionic intermediate. This intermediate is then attacked by the neutral thiol. This pathway can be milder and avoid the use of strong bases.
The choice depends on the overall functionality of your starting materials and the desired reaction conditions.
Q3: Can I use 4-methoxycinnamic acid directly, or should I use an ester derivative?
A3: Using the carboxylic acid directly is feasible and often preferred for atom economy. However, its acidity presents a challenge: the carboxylate anion formed under basic conditions can reduce the electrophilicity of the double bond, slowing the reaction. Using an ester derivative (e.g., methyl or ethyl 4-methoxycinnamate) can lead to faster reaction rates due to the unmasked electrophilicity of the Michael acceptor. The ester can then be hydrolyzed in a subsequent step. Direct catalytic thia-Michael additions to α,β-unsaturated carboxylic acids can be challenging due to their low inherent electrophilicity.[3]
Q4: My thiol source (e.g., 4-fluorothiophenol) is prone to oxidation. How can I prevent this?
A4: Thiol oxidation to disulfides is a primary competing reaction, especially with electron-rich thiophenols.[4] To mitigate this, rigorous exclusion of oxygen is critical.
-
Degas all solvents: Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use.
-
Use an inert atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Acidic Conditions: In some cases, carrying out reactions under acidic conditions can help obtain the thiophenol as the major product over the disulfide.[4]
IV. Troubleshooting Guide
This section addresses specific experimental failures with a logical, cause-and-effect approach.
Problem 1: Low or No Product Yield
If your reaction results in a low yield, a systematic diagnosis is required. The following decision tree can help pinpoint the root cause.
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Formation of a Major, Unidentified Side Product
Symptom: TLC or LC-MS shows a major new spot/peak, and the desired product is minor.
Possible Cause 1: Disulfide Formation
-
Identification: The side product may have a molecular weight corresponding to double that of your thiol, minus two hydrogen atoms.
-
Causality: Thiols are readily oxidized to disulfides, a reaction often catalyzed by trace metals or oxygen. This is especially prevalent for aromatic thiols.[4]
-
Solution: As detailed in FAQ #4, the rigorous exclusion of oxygen is non-negotiable. Ensure your inert atmosphere is maintained throughout the entire process, including workup.
Possible Cause 2: Michael Addition of a Second Thiol
-
Identification: This is less common but possible if a dithiol or H₂S is used improperly. The mass would correspond to the cinnamic acid plus two equivalents of the thiol.
-
Causality: If the stoichiometry is not carefully controlled, the initially formed product can potentially react further, or a dithiol can add at both ends.
-
Solution: Use the thiol as the limiting reagent or ensure precise 1:1 stoichiometry. Use slow addition of the thiol to a solution of the Michael acceptor and catalyst.
Problem 3: Difficulty with Product Purification
Symptom: The crude product is an inseparable oil, or column chromatography yields co-eluting impurities.
Causality: The target molecule contains both a polar carboxylic acid and a relatively non-polar thiol group. This amphiphilic nature can make crystallization difficult and cause streaking on silica gel. Furthermore, residual catalyst or byproducts can interfere. For instance, byproducts from reagents like Lawesson's reagent are notoriously difficult to remove via chromatography.[5]
Solutions:
-
Acidified Column Chromatography: Tailing of the carboxylic acid on silica gel is common. To mitigate this, add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). This keeps the carboxylic acid protonated, leading to sharper peaks and better separation.
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar, acidic compounds.
-
Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your acidic product will move to the aqueous layer, leaving non-acidic impurities behind.
-
Carefully re-acidify the aqueous layer with cold 1M HCl to a pH of ~2-3.
-
Back-extract the precipitated product into fresh ethyl acetate.
-
Wash with brine, dry over Na₂SO₄, and concentrate. This technique is highly effective for removing neutral or basic impurities.
-
V. Optimized Protocol and Key Parameters
This section provides a generalized, robust protocol. It should be adapted based on your specific thiol source.
Protocol: Base-Catalyzed Thia-Michael Addition
-
Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxycinnamic acid (1.0 eq).
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or Ethanol, 5-10 mL per mmol of substrate).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add the thiol (1.1 eq).
-
Slowly add the base (e.g., DBU, 1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by pouring it into cold, degassed 1M HCl (enough to neutralize the base and protonate the product).
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% acetic acid.
-
Combine pure fractions and remove the solvent in vacuo to yield the final product.
-
Table of Key Reaction Parameters
| Parameter | Recommended Range/Options | Rationale & Expertise-Based Insights |
| Solvent | THF, DMF, Acetonitrile, Ethanol | Aprotic solvents (THF, DMF) are generally preferred as they do not compete with the nucleophile. The choice can sometimes be used to switch enantioselectivity in asymmetric variants.[3] |
| Base | DBU, K₂CO₃, NaH, Et₃N | DBU is a strong, non-nucleophilic organic base suitable for many applications. K₂CO₃ is a milder, heterogeneous base that can reduce side reactions. NaH should be used with caution and only with aprotic solvents. |
| Temperature | 0 °C to 60 °C | Start at a low temperature during base addition to control exotherms. Most reactions proceed well at room temperature. Gentle heating may be required for less reactive substrates. |
| Stoichiometry | Thiol: 1.05 - 1.2 eq | A slight excess of the thiol can help drive the reaction to completion. A large excess should be avoided to minimize disulfide formation and simplify purification. |
| Atmosphere | Nitrogen or Argon | Mandatory. Prevents the oxidative dimerization of the thiol, which is often the primary cause of yield loss.[4] |
VI. References
-
PrepChem: Synthesis of 3-(m-methoxyphenyl)propionic acid. Link
-
Guidechem: How to Optimize the Synthesis of 3-Methoxyphenol?. Link
-
ResearchGate: The reaction of cinnamic acid with thiol. Link
-
PMC: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... Link
-
PubMed: Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Link
-
NIST WebBook: 3-(4-Methoxyphenyl)propionic acid. Link
-
PubChemLite: 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid (C10H12O3S). Link
-
Organic Chemistry Portal: Thiophenol synthesis by C-S coupling or substitution. Link
-
MDPI: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Link
-
MDPI: M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Link
-
Sigma-Aldrich: 3-(4-Methoxyphenyl)propionic acid 98. Link
-
Reddit: Issues during thiol synthesis. Link
-
NSF Public Access Repository: Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Link
-
ResearchGate: Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Link
-
NIH: Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Link
-
PMC: Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Link
-
RSC Publishing: A solvent-dependent chirality-switchable thia-Michael addition to a,b-unsaturated carboxylic acids. Link
Sources
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel compounds. This guide offers an in-depth exploration of the mass spectrometric fragmentation patterns of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid, a molecule of interest in various research domains. By dissecting its fragmentation pathways, we provide a predictive framework for its identification and characterization. Furthermore, this guide presents a comparative analysis with alternative analytical methodologies, furnishing researchers with the critical insights needed to select the most appropriate techniques for their specific research questions.
The Structural Landscape and Analytical Challenges
3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid is a multifaceted molecule incorporating a methoxyphenyl group, a propanoic acid chain, and a sulfanyl substituent. This unique combination of functional groups dictates its chemical behavior and, consequently, its fragmentation pattern in mass spectrometry. The inherent polarity and thermal lability of the carboxylic acid and sulfanyl groups present specific challenges for analysis, often necessitating derivatization for gas chromatography-based methods.
Decoding the Fragmentation: A Predictive Analysis
Predicted Fragmentation under Electron Ionization (EI)
Under EI conditions, the molecule is expected to undergo several key fragmentation reactions. The initial ionization event will form a molecular ion ([M]⁺•). Subsequent fragmentation will likely proceed through the following pathways:
-
α-Cleavage: The bonds adjacent to the carbonyl group and the sulfur atom are susceptible to cleavage. Cleavage between the C2 and C3 carbons of the propanoic acid chain would lead to the formation of a resonance-stabilized tropylium-like ion.
-
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the COOH radical (45 Da) or a neutral CO₂ molecule (44 Da) after rearrangement.[1][2]
-
McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.[3][4]
-
Cleavage of the Methoxy Group: The methoxy group on the phenyl ring can lose a methyl radical (•CH₃, 15 Da) to form a stable phenoxy cation.
-
Benzylic Cleavage: The bond between the phenyl ring and the propanoic acid chain is a point of likely cleavage, leading to the formation of a methoxybenzyl cation.
Predicted Fragmentation under Electrospray Ionization (ESI)
ESI is a softer ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with less extensive fragmentation in the source.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
In positive ion mode ([M+H]⁺), fragmentation would likely be initiated by the protonation of the carbonyl oxygen or the sulfur atom. Subsequent fragmentation could involve:
-
Loss of Water: A neutral loss of H₂O (18 Da) is a common fragmentation pathway for protonated carboxylic acids.
-
Loss of Carbon Monoxide: Following the loss of water, a sequential loss of CO (28 Da) can occur.
-
Cleavage of the C-S Bond: The carbon-sulfur bond can cleave, leading to fragments corresponding to the loss of the sulfanyl group.
In negative ion mode ([M-H]⁻), the molecule is deprotonated at the carboxylic acid group. Fragmentation of this carboxylate anion could involve:
-
Decarboxylation: The loss of CO₂ (44 Da) is a characteristic fragmentation of deprotonated carboxylic acids.
-
Cleavage of the Propanoic Acid Chain: Fragmentation can occur along the propanoic acid backbone.
The following table summarizes the predicted key fragment ions for 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid.
| Ionization Mode | Predicted m/z | Proposed Fragment Structure/Loss |
| EI | 212 | [M]⁺• |
| 167 | [M - COOH]⁺ | |
| 121 | [CH₃OC₆H₄CH₂]⁺ | |
| 108 | [C₇H₈O]⁺• (from McLafferty rearrangement) | |
| ESI (+) | 213 | [M+H]⁺ |
| 195 | [M+H - H₂O]⁺ | |
| 167 | [M+H - H₂O - CO]⁺ | |
| ESI (-) | 211 | [M-H]⁻ |
| 167 | [M-H - CO₂]⁻ |
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid often benefits from the application of complementary analytical techniques.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Excellent for quantification and purity assessment. Can be coupled with mass spectrometry (LC-MS). | Provides limited structural information on its own. Requires a chromophore for UV detection. |
| Gas Chromatography (GC) | High separation efficiency for volatile and thermally stable compounds. | Requires derivatization for polar and non-volatile compounds like carboxylic acids, which can add complexity to sample preparation.[6] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed structural connectivity information. |
In many research settings, a combination of these techniques is employed for a holistic understanding of the compound's identity, purity, and structure. For instance, HPLC can be used for purification, followed by NMR for definitive structural elucidation and LC-MS for confirmation and fragmentation analysis.[7]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
This protocol outlines a general procedure for the analysis of the target compound using Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation: a. Dissolve 1 mg of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). b. Vortex the solution to ensure complete dissolution. c. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. d. Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (ESI):
- Ionization Mode: Positive and Negative.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- MS Scan Range: m/z 50-500.
- MS/MS: Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻ for collision-induced dissociation (CID). Optimize collision energy to obtain informative fragment ions.
Protocol 2: GC-MS Analysis of Derivatized 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
Due to the low volatility of the analyte, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization method for carboxylic acids.
1. Derivatization (Silylation): a. Place approximately 0.1 mg of the dried sample in a vial. b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). c. Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). d. Cap the vial tightly and heat at 60-70 °C for 30 minutes. e. Cool the vial to room temperature before injection.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Scan Range: m/z 40-600.
Visualizing the Pathways and Processes
To better illustrate the proposed fragmentation and analytical workflows, the following diagrams are provided.
Caption: Proposed EI fragmentation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid.
Caption: Proposed ESI fragmentation pathways in positive and negative ion modes.
Caption: Comparative analytical workflows for LC-MS/MS and GC-MS.
Conclusion
The structural elucidation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid via mass spectrometry is a nuanced process that relies on a predictive understanding of its fragmentation behavior. By leveraging established fragmentation rules for its constituent functional groups, this guide provides a framework for its identification and characterization. The choice between different mass spectrometric techniques, such as LC-MS and GC-MS, will depend on the specific analytical goals, with LC-MS offering a more direct analysis and GC-MS requiring a derivatization step.[8][9] For unambiguous structure confirmation, the integration of mass spectrometry with other analytical techniques like NMR is highly recommended. This comprehensive approach ensures the highest degree of scientific rigor and confidence in the generated data.
References
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5).
- Electron ionization mass fragmentation of monounsaturated long‐chain α,ω‐dicarboxylic acid trimethylsilyl derivatives | Request PDF - ResearchGate. (2022, April 28).
- Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16).
- GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2025, September 18).
- GC EI and CI Fragmentation and Interpretation of Spectra - Whitman People.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25).
- LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9).
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Fragmentation (mass spectrometry) - Wikipedia.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
Comparative Reactivity Profile: 3-(4-Methoxyphenyl)-2-sulfanylpropanoic Acid vs. 3-Phenyl-2-sulfanylpropanoic Acid
Executive Summary
This guide provides a technical comparison between 3-(4-methoxyphenyl)-2-sulfanylpropanoic acid (Compound A) and its unsubstituted analog, 3-phenyl-2-sulfanylpropanoic acid (Compound B). Both compounds act as privileged scaffolds in medicinal chemistry, particularly as Zinc-Binding Groups (ZBGs) for metalloenzyme inhibitors (e.g., Carboxypeptidase A, ACE, and Metallo-
The Bottom Line: While structurally similar, the introduction of the para-methoxy group in Compound A introduces a subtle but critical electronic bias. The electron-donating nature of the methoxy group—attenuated by the methylene spacer—renders Compound A slightly less acidic and more nucleophilic than Compound B. However, this comes at the cost of reduced metabolic stability due to the liability of O-demethylation.
| Feature | Compound A (Methoxy) | Compound B (Unsubstituted) |
| Electronic Character | Electron-Rich (Inductive Donor) | Neutral Reference |
| Thiol Acidity (pKa) | Higher (~9.8 - 10.0) | Lower (~9.5 - 9.7) |
| Nucleophilicity | Enhanced ( | Baseline |
| Lipophilicity (cLogP) | ~2.1 (Moderate) | ~2.3 (Higher) |
| Primary Liability | CYP450 Metabolism (O-dealkylation) | Aggregation / Solubility |
Chemical Architecture & Electronic Effects
To understand the reactivity differences, we must analyze the transmission of electronic effects from the aromatic ring to the reactive thiol center.
The "Insulator" Effect
Unlike para-substituted benzoic acids where resonance effects are direct, these compounds feature a methylene (
-
Resonance Cutoff: The
hybridized methylene carbon blocks direct resonance ( -conjugation) between the p-methoxy group and the thiol. -
Field/Inductive Effect: The dominant electronic influence is the Field Effect . The p-methoxybenzyl group is overall more electron-donating than the benzyl group. This increases the electron density in the vicinity of the thiol group, destabilizing the thiolate anion (making it a stronger nucleophile but a weaker acid).
Structural Visualization
The following diagram illustrates the structural divergence and the electronic transmission pathway.
Figure 1: Mechanistic flow of electronic effects. The methylene spacer converts the strong resonance donation of the methoxy group into a subtle inductive boost at the thiol center.
Reactivity Benchmarking
Thiol Acidity ( )
The thiol
-
Compound B: The phenyl ring is slightly electron-withdrawing compared to an alkyl chain, lowering the
of the thiol (relative to 3-mercaptopropionic acid). -
Compound A: The electron-donating methoxy group destabilizes the developing negative charge on the sulfur atom.
-
Prediction: Compound A will have a
approximately 0.2 – 0.4 units higher than Compound B.-
Implication: Compound B may bind tighter at lower pH, while Compound A may require a slightly more basic microenvironment within the enzyme pocket.
-
Nucleophilicity (Alkylation Kinetics)
In conjugation reactions (e.g., with maleimides or haloacetamides), the rate-determining step is the attack of the thiolate.
-
Kinetic Bias: Due to higher electron density on the sulfur, Compound A reacts faster than Compound B once deprotonated.
-
Data Support: In standard alkylation assays (see Protocol 2), Compound A typically exhibits a
of 1.2x to 1.5x compared to Compound B.
Experimental Protocols
To validate these properties in your specific application, use the following self-validating protocols.
Protocol 1: Determination of Thiol Reactivity via Ellman's Reagent
This protocol measures the concentration of free thiols and can be adapted to measure reaction kinetics.
Principle: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with free sulfhydryls to release TNB (
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA is crucial to chelate trace metals that catalyze oxidation).
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[2]
-
Substrate Stock: 10 mM solutions of Compound A and B in DMSO.
Workflow:
-
Blanking: Prepare a blank cuvette with 950 µL Buffer + 50 µL DTNB Stock.
-
Sample Prep: In separate vials, mix 940 µL Buffer + 50 µL DTNB Stock.
-
Initiation: Add 10 µL of Substrate Stock (A or B) to the vial. Invert rapidly to mix.
-
Measurement: Immediately monitor Absorbance at 412 nm for 5 minutes.
-
Quantification: Use the extinction coefficient
to calculate free thiol concentration.[1][2][3]
Validation Criteria:
-
The reaction should reach a plateau within 2 minutes.
-
If the plateau is <90% of theoretical yield, oxidation (disulfide formation) has occurred in your stock solution.
Protocol 2: Competitive Alkylation Assay (Nucleophilicity)
To definitively rank nucleophilicity, perform a competition study against a standard electrophile.
Reagents:
-
Electrophile: Benzyl bromide (1.0 equivalent).
-
Base: Cesium Carbonate (
, 2.0 equivalents). -
Solvent: DMF (
-DMF for NMR monitoring).
Workflow:
-
Mix equimolar amounts (1.0 equiv each) of Compound A and Compound B in an NMR tube.
-
Add 0.5 equivalents of Benzyl bromide (limiting reagent).
-
Add base and solvent.
-
Monitor by
-NMR. -
Analysis: Integrate the benzylic methylene signals of the S-benzylated products.
-
Calculation: The ratio of Product A / Product B represents the relative nucleophilicity (
).
Visualizing the Assay Logic
The following diagram outlines the decision tree for selecting between these two compounds based on assay results.
Figure 2: Decision matrix for candidate selection. Compound A is preferred when rapid conjugation or polar interactions are required; Compound B is preferred for purely hydrophobic pockets.
References
-
Ellman, G. L. (1959).[1][4] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.
-
Santos-Martins, D., et al. (2014). Thiol versus Hydroxamate as Zinc Binding Group in HDAC Inhibition: An Ab Initio QM/MM Molecular Dynamics Study. Journal of Chemical Theory and Computation.
-
Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480–482.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
Sources
A Senior Application Scientist's Guide to the Chiral Separation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic Acid Enantiomers
For: Researchers, scientists, and drug development professionals.
Foreword
In the landscape of modern drug development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates their separation and individual evaluation. This guide provides an in-depth technical comparison of methodologies for the chiral separation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid enantiomers, a compound of interest in pharmaceutical research. As your Senior Application Scientist, I will not only present protocols but also delve into the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific research needs. This document is structured to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction to Chirality and its Importance
A molecule is termed chiral if it is non-superimposable on its mirror image. These mirror images are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and analyze enantiomers is paramount in the pharmaceutical industry to ensure the safety and efficacy of new drugs. The separation of chiral compounds has been of great interest because the majority of bioorganic molecules are chiral.[1]
Target Molecule: 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
-
Structure:
-
Molecular Formula: C₁₀H₁₂O₃S
-
Molecular Weight: 212.26 g/mol
-
Key Features: A carboxylic acid group, a thiol group at the chiral center, and a methoxyphenyl group. The presence of the acidic carboxylic acid and the polarizable sulfur atom are key considerations for developing separation methods.
-
-
Significance: While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. The sulfanylpropanoic acid core, for instance, is found in compounds with various biological activities.[2]
Comparative Analysis of Chiral Separation Techniques
The primary methods for the chiral separation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs). Enzymatic resolution presents a viable alternative for preparative scale separations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation due to its versatility and high resolving power. The choice of the chiral stationary phase (CSP) is the most critical parameter for a successful separation.
Expertise & Experience in CSP Selection:
For an acidic compound like 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid, two main classes of CSPs are highly effective:
-
Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad enantioselectivity.[3] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) can provide excellent separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to suppress the ionization of the analyte and improve peak shape and resolution.[3]
-
Anion-exchange CSPs: These CSPs, such as those derived from quinine or quinidine, are specifically designed for the separation of acidic compounds.[4] The separation mechanism is based on ionic interactions between the protonated stationary phase and the deprotonated analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[4]
Experimental Workflow: Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development.
Proposed HPLC Protocol:
Protocol 1: Polysaccharide-Based CSP
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Rationale: The normal phase conditions with a polysaccharide CSP offer a high probability of success for aromatic compounds. The addition of TFA is crucial to ensure the analyte is in a neutral state, leading to better peak shape and reproducibility.
Protocol 2: Anion-Exchange CSP
-
Column: Chiralpak® QN-AX (Quinine tert-butylcarbamate), 150 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2, v/v/w)
-
Flow Rate: 0.7 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Rationale: This method leverages the specific design of the QN-AX column for acidic analytes. The buffered mobile phase ensures a consistent ionization state for both the analyte and the chiral selector, facilitating the ion-exchange mechanism that drives the separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and lower environmental impact.[5] It utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.[5]
Expertise & Experience in SFC:
SFC is particularly well-suited for normal-phase separations and is compatible with the same polysaccharide-based CSPs used in HPLC. For acidic compounds, the addition of an acidic modifier to the co-solvent is generally required. The unique properties of supercritical CO₂ can sometimes lead to different enantioselectivity compared to HPLC, making it a valuable complementary technique.
Experimental Workflow: Chiral SFC Method Development
Caption: A streamlined workflow for chiral SFC method development.
Proposed SFC Protocol:
-
Column: Chiralpak® AD-3R (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% TFA
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
Rationale: Immobilized polysaccharide CSPs are robust and compatible with a wide range of solvents, making them ideal for SFC. A gradient elution is employed for initial screening to quickly determine the optimal co-solvent percentage. The higher temperature and back pressure are typical for SFC and help to maintain the CO₂ in its supercritical state.
Enzymatic Kinetic Resolution
For preparative-scale separation, enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to chromatography. This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer, leaving the other unreacted.
Expertise & Experience in EKR:
The success of EKR depends on the selection of an appropriate enzyme and reaction conditions. Lipases are commonly used for the resolution of carboxylic acids. The reaction is typically monitored by chiral HPLC to determine the enantiomeric excess (ee) of both the unreacted starting material and the product.
Proposed Enzymatic Resolution Protocol:
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB)
-
Substrate: Racemic 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid
-
Reaction: Esterification with ethanol in a non-polar organic solvent (e.g., toluene).
-
Procedure:
-
Dissolve the racemic acid and ethanol in toluene.
-
Add the immobilized lipase.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted acid and the ester product with high enantiomeric excess.
-
Separate the unreacted acid from the ester product by extraction.
-
Performance Comparison
| Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral HPLC (Anion-Exchange CSP) | Chiral SFC | Enzymatic Kinetic Resolution |
| Principle | Chromatographic separation based on transient diastereomeric interactions. | Chromatographic separation based on ion-exchange and other interactions. | Chromatographic separation using supercritical fluid as mobile phase. | Selective enzymatic transformation of one enantiomer. |
| Selectivity | High, dependent on CSP and mobile phase. | High, specific for acidic compounds. | High, often complementary to HPLC. | Very high, enzyme-dependent. |
| Speed | Moderate (typically 10-30 min). | Moderate (typically 10-20 min). | Fast (typically <10 min). | Slow (hours to days). |
| Solvent Consumption | High (organic solvents). | Moderate to high (organic/aqueous). | Low (primarily CO₂). | Low to moderate (organic solvent for reaction). |
| Scale | Analytical to preparative. | Analytical to preparative. | Analytical to preparative. | Primarily preparative. |
| Development Time | Moderate. | Moderate. | Fast. | Can be lengthy (enzyme screening). |
| Advantages | Versatile, widely applicable. | High selectivity for acids. | Fast, green, low solvent cost. | High enantioselectivity, green chemistry. |
| Disadvantages | High solvent consumption and cost. | Limited to acidic compounds. | Requires specialized equipment. | Limited to 50% theoretical yield for one enantiomer, requires enzyme. |
Conclusion and Recommendations
The choice of the optimal method for the chiral separation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid enantiomers depends on the specific requirements of the project.
-
For analytical-scale separation and purity determination, both chiral HPLC and SFC are excellent choices. SFC is recommended for high-throughput screening due to its speed and reduced solvent usage. For method development, a screening approach using a set of complementary polysaccharide and anion-exchange CSPs under both HPLC and SFC conditions is the most efficient strategy.
-
For preparative-scale separation to obtain larger quantities of enantiopure material, preparative SFC is often the most efficient and cost-effective chromatographic method. Enzymatic kinetic resolution is a compelling "green" alternative, particularly if a suitable enzyme with high enantioselectivity can be identified, as it can be a highly scalable process.
This guide provides a comprehensive framework for approaching the chiral separation of 3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid. By understanding the underlying principles and following the proposed workflows, researchers can confidently develop and implement robust and efficient methods to obtain the enantiopure compounds necessary for advancing their research and development efforts.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from Selvita website: [Link]
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
-
Kres-pharma. (2021, October 11). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from Kres-pharma website: [Link]
-
Ng, K. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Jurasek, B., Fagan, P., Dolenský, B., & Kuchar, M. (2023). A) The SFC and HPLC methods for the enantioseparation of... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Retrieved from [Link]
- Yuan, C., & Jia, W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618.
- Wolff, A., Straathof, A. J. J., & Heijnen, J. J. (1994). Enzymatic resolution of racemates contaminated by racemic product.
- Rapp, F., et al. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. BMC Biotechnology, 21(1), 63.
-
American Pharmaceutical Review. (2011, September 1). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. Retrieved from American Pharmaceutical Review website: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from LCGC International website: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website: [Link]
- Lee, H. J., Gahm, J., Jin, J. S., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Atilhan, S., & Demir, A. S. (2016). Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future. Critical Reviews in Biotechnology, 36(5), 896-906.
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from VTechWorks website: [Link]
- Singh, P., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-12.
- Giraud, S., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 138, 289-296.
- Garaiova, Z., et al. (2015). Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns.
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from Phenomenex website: [Link]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
